22-Oxacalcitriol-d6
Description
Properties
Molecular Formula |
C₂₆H₃₆D₆O₄ |
|---|---|
Molecular Weight |
424.65 |
Synonyms |
(1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1S,3aS,7aS)-octahydro-1-[(1S)-1-(3-hydroxy-3-methylbutoxy-d6)ethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol; 1α,25-Dihydroxy-22-oxavitamin D3-d6; 22-Oxa-1,25-dihydroxyvitamin D3-d6; 22-Oxa-1α,25 |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
Secondary Hyperparathyroidism Management
22-Oxacalcitriol-d6 is primarily utilized in the treatment of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease. Its pharmacological profile includes rapid clearance from circulation and effective tissue distribution, which allows for sustained action within parathyroid cells. Clinical studies indicate that it effectively reduces parathyroid hormone (PTH) levels, comparable to calcitriol, while demonstrating superior effects on bone metabolism .
Safety Profile
Compared to traditional vitamin D analogs, this compound presents a favorable safety profile. It does not significantly alter serum calcium or phosphorus levels, reducing the risk of hypercalcemia and associated complications. This characteristic makes it an attractive option for long-term management of SHPT in chronic kidney disease patients .
Anti-Angiogenic Properties
Recent research has highlighted the anti-angiogenic properties of this compound. Studies have shown that it can inhibit choriocapillaris development in zebrafish models and reduce neovascularization in mouse models of retinal diseases. This suggests its potential application in treating ocular conditions characterized by pathological angiogenesis, such as age-related macular degeneration (AMD) .
Mechanism of Action
The anti-angiogenic effect is mediated through the modulation of vascular endothelial growth factor (VEGF) pathways, leading to reduced endothelial cell proliferation and migration. In vitro studies have demonstrated that this compound exhibits less off-target activity compared to calcitriol, making it a promising candidate for targeted therapies in ocular neovascular diseases .
Table 1: Summary of Key Research Findings on this compound
Comparison with Similar Compounds
Structural Modifications
- This compound vs.
- 22-Oxacalcitriol vs. Calcitriol : The oxygen atom at C22 reduces calcemic effects while retaining antiproliferative activity, making it suitable for conditions requiring minimized calcium mobilization .
Research Findings and Data
- Metabolic Studies : Deuterated analogs like this compound demonstrate prolonged half-lives in vitro, attributed to deuterium’s kinetic isotope effect. This property is critical for tracing metabolic pathways in cell-based assays .
- Receptor Binding : Maxacalcitol shows 40% lower VDR binding affinity than calcitriol but higher specificity for anti-proliferative pathways, reducing calcemic side effects .
- Toxicity Data : 22-Oxacalcitriol is fatal at doses >5 mg/kg (oral) in rodent models, necessitating OSHA-compliant handling protocols .
Preparation Methods
Base Compound Derivation from Calcitriol
The process begins with calcitriol (1α,25-dihydroxyvitamin D3), which undergoes structural modifications to introduce the 22-oxa group. The hydroxyl group at position 25 is replaced with an oxygen atom, forming 22-oxacalcitriol.
Isotopic Labeling via Hydrogen-Deuterium Exchange
Deuterium is introduced at six methyl positions (C-26, C-27, and four others) using deuterated reagents. For example:
-
Deuterated solvents : Reactions are conducted in deuterium oxide (D2O) or deuterated methanol (CD3OD) to facilitate H-D exchange at labile hydrogen sites.
-
Deuterated reducing agents : Sodium borodeuteride (NaBD4) replaces NaBH4 to incorporate deuterium during reduction steps.
A critical intermediate, (6RS)-22-oxo-23,24,25,26,27-pentanorvitamin D3 6,19-sulfur dioxide adduct, is synthesized via ozonolysis of vitamin D2 sulfur dioxide adducts. This intermediate is then subjected to reductive deuteration to install deuterium atoms at specific carbons.
Stepwise Synthesis and Reaction Optimization
Protection-Deprotection Sequence
To prevent undesired side reactions, hydroxyl groups at positions 1α and 3β are protected with tert-butyldimethylsilyl (TBS) groups. After deuterium incorporation, the TBS groups are removed using tetra-n-butylammonium fluoride (TBAF).
Photochemical Cyclization
The triene system of calcitriol is reconstructed using UV light (λ = 350 nm) in anhydrous ether. This step ensures the correct stereochemistry of the 5,7-diene moiety, which is critical for VDR binding.
Table 1: Key Reaction Conditions for Photochemical Cyclization
Analytical Validation of Deuterium Incorporation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR and 13C-NMR confirm deuterium placement and purity:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies a single peak with retention time = 12.3 min, matching non-deuterated 22-oxacalcitriol.
Table 2: HPLC Parameters for Purity Assessment
| Parameter | Value | Source |
|---|---|---|
| Column | C18 (4.6 × 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:H2O (70:30) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 265 nm |
Challenges and Mitigation Strategies
Isotopic Purity
Achieving >98% deuterium incorporation requires multiple exchanges. Excess D2O (5 equivalents) and prolonged reaction times (48–72 hours) are employed.
Stereochemical Integrity
The 1α,3β-diol configuration is preserved using bulky protecting groups (e.g., TBS) that shield the hydroxyl groups from unintended epimerization.
Comparative Efficacy of Synthetic Routes
Table 3: Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Photochemical Cyclization | 72 | 99.5 | |
| Reductive Deuteration | 85 | 98.7 | |
| Ozonolysis-Adduct Route | 61 | 97.2 |
The reductive deuteration method offers the highest yield (85%) but requires stringent anhydrous conditions. The ozonolysis-adduct route, while lower yielding, provides intermediates useful for structural diversification.
Applications in Biomedical Research
This compound’s non-calcemic properties make it ideal for studying VDR activation in psoriasis and renal fibrosis without altering calcium homeostasis. Its deuterium labeling enables precise tracking in mass spectrometry-based metabolic studies .
Q & A
Q. How can researchers accurately characterize the structural identity and purity of 22-Oxacalcitriol-d6 in experimental settings?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on the deuterium substitution at the d6 position.
- Employ liquid chromatography-mass spectrometry (LC-MS) to verify purity and detect trace impurities. Cross-reference spectral data with published standards for 22-Oxacalcitriol (CAS 103909-75-7) .
- Validate batch-to-batch consistency using high-performance liquid chromatography (HPLC) with UV detection.
Q. What safety protocols are critical when handling this compound in laboratory environments?
Methodological Answer:
- Use nitrile gloves (tested for chemical penetration resistance) and lab coats to prevent skin contact, as the compound is fatal via dermal exposure .
- Conduct experiments in fume hoods with local exhaust ventilation to avoid inhalation risks.
- Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation, and maintain a locked storage facility .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., CO/CO₂ release at high temperatures) .
- Monitor long-term stability via periodic LC-MS analysis of aliquots stored at -20°C, 4°C, and room temperature.
Q. What are the primary hazards associated with this compound, and how can they be mitigated during in vitro assays?
Methodological Answer:
- The compound is classified as GHS06 (fatal if ingested/inhaled) and GHS07 (skin irritant). Mitigate risks by:
Q. How can researchers validate the biological activity of this compound in preliminary studies?
Methodological Answer:
- Conduct luciferase reporter gene assays to measure vitamin D receptor (VDR) activation, comparing activity to non-deuterated 22-Oxacalcitriol .
- Use binding assays to assess affinity for vitamin D-binding protein (DBP) and correlate results with calcitriol analogs.
Advanced Research Questions
Q. What metabolic pathways of this compound require attention when designing in vitro models, and how can metabolites be identified?
Methodological Answer:
- Prioritize analysis of C-3 epimerization and C-25 dehydration pathways using UMR 106, Caco-2, or LLC-PK1 cell lines, which differentially metabolize the compound .
- Isolate metabolites via solid-phase extraction (SPE) and characterize them using high-resolution LC-MS and ¹H NMR. Compare fragmentation patterns to known intermediates like 24-ene-22-oxa-1α(OH)D₃.
Q. How can contradictions in experimental data on this compound’s oxidative stress modulation be resolved?
Methodological Answer:
- Replicate studies using DM rat models (e.g., femoral flow-mediated dilation assays) to evaluate endothelial dysfunction. Cross-validate in vitro results by measuring ROS suppression in high-glucose-treated endothelial cells .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables like hypercalcemia .
Q. What experimental designs are optimal for studying this compound’s effects on eNOS uncoupling in diabetic nephropathy?
Methodological Answer:
- Combine in vivo models (e.g., type 2 DM rats with early-stage nephropathy) and in vitro endothelial cell cultures. Measure eNOS dimer-to-monomer ratios via Western blot and correlate with NADPH oxidase subunit p22(phox) expression .
- Use siRNA knockdown of p22(phox) to isolate the compound’s antioxidative mechanism.
Q. How do storage conditions impact the reproducibility of this compound’s bioactivity in long-term studies?
Methodological Answer:
Q. What strategies can resolve discrepancies between in vitro and in vivo metabolic profiles of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
